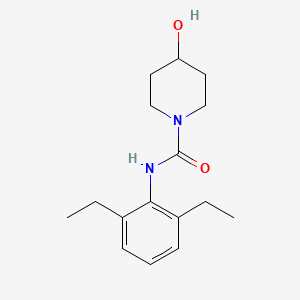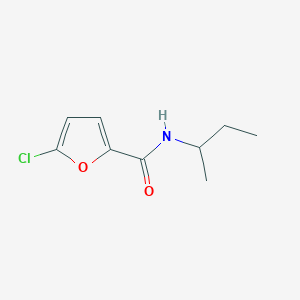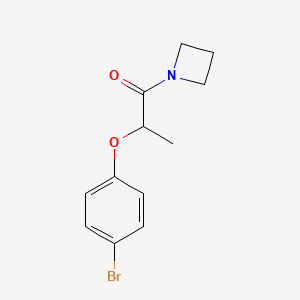![molecular formula C18H17ClN4O2 B7513496 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves the inhibition of specific enzymes and receptors. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, this compound inhibits the activity of ergosterol biosynthesis enzymes, which are essential for cell membrane synthesis. In weeds, this compound inhibits the activity of acetolactate synthase, an enzyme that is essential for branched-chain amino acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide vary depending on the target organism. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound disrupts cell membrane integrity, leading to cell death. In weeds, this compound inhibits amino acid synthesis, leading to growth inhibition and eventual death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its specificity and potency. This compound has been shown to selectively target specific enzymes and receptors, making it a valuable tool for studying their function. Additionally, this compound has been shown to be highly potent, allowing for the use of lower concentrations in experiments.
The limitations of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its potential toxicity and off-target effects. This compound has been shown to be toxic to certain cells and organisms, and its off-target effects may lead to unintended consequences in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide. One direction is the development of more potent and selective analogs of this compound for use in medicine and agriculture. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in various organisms. Additionally, the use of this compound in combination with other drugs or compounds may lead to synergistic effects and improved efficacy.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves several steps. The first step is the synthesis of 4-chloro-2-methylphenol, which is achieved by reacting 4-chlorophenol with acetone in the presence of a catalyst. The second step involves the synthesis of 6-imidazol-1-ylpyridin-3-amine, which is achieved by reacting 3-chloropyridine with imidazole in the presence of a reducing agent. The final step involves the coupling of 4-chloro-2-methylphenol and 6-imidazol-1-ylpyridin-3-amine in the presence of an activating agent and an amide coupling reagent to form 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been widely studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. In agriculture, this compound has been shown to have herbicidal properties by inhibiting the growth of weeds.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-13-8-15(19)3-4-16(13)25-11-18(24)22-10-14-2-5-17(21-9-14)23-7-6-20-12-23/h2-9,12H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODUPRBTEUXAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)




![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)

